molecular formula C4H9BO2 B8065983 But-1-en-2-ylboronic Acid

But-1-en-2-ylboronic Acid

Cat. No. B8065983
M. Wt: 99.93 g/mol
InChI Key: NOXVVARMWGBBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-1-en-2-ylboronic Acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality But-1-en-2-ylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about But-1-en-2-ylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • But-1-en-2-ylboronic Acid and related compounds are used in chiral synthesis, particularly in racemic, diastereo-, and enantioselective homoallenylboration. This process involves reacting the boron reagent with aldehydes to produce alkyl(1,3-butadien-2-yl)methanols, useful in various synthetic applications (Soundararajan, Li, & Brown, 1996).

  • These boronic acid derivatives exhibit unique reactivity patterns, showing high diastereoselectivity with α-chiral aldehydes. This reactivity is crucial for synthesizing complex organic molecules (Soundararajan, Li, & Brown, 1995).

  • Another application is in Suzuki–Miyaura cross-coupling reactions, an essential method in organic chemistry for creating carbon-carbon bonds. For instance, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, a compound related to But-1-en-2-ylboronic Acid, is used to synthesize 3-hetarylpyrroles (Matyugina, Khandazhinskaya, Kochetkov, & Seley‐Radtke, 2020).

  • In medicinal chemistry, boronic acids like But-1-en-2-ylboronic Acid are utilized to optimize cell permeation of antibiotic resistance inhibitors, improving the efficacy of beta-lactam antibiotics in bacteria (Venturelli et al., 2007).

  • Additionally, boronic acid derivatives are used in the synthesis of various organic compounds, such as 2-iodoazulene, through iododeboronation reactions (Narita et al., 2018).

  • The compound is also involved in synthesizing highly general [E]- and [Z]-3-alkylsubstituted allylboronates, crucial intermediates in organic synthesis (Brown, Phadke, & Bhat, 1993).

properties

IUPAC Name

but-1-en-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXVVARMWGBBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-1-en-2-ylboronic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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